molecular formula C14H18N4O5 B11239436 N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine

N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine

Cat. No.: B11239436
M. Wt: 322.32 g/mol
InChI Key: YXNMQTMGTDQXGX-UHFFFAOYSA-N
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Description

N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine is a hybrid organic compound featuring a tetrahydrocinnolinone core linked to the dipeptide glycylglycine via an acetyl group. The tetrahydrocinnolinone moiety provides a partially hydrogenated bicyclic structure with a ketone functional group, while the glycylglycine component introduces peptide bonds and polar amino acid residues.

Properties

Molecular Formula

C14H18N4O5

Molecular Weight

322.32 g/mol

IUPAC Name

2-[[2-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H18N4O5/c19-11(16-7-14(22)23)6-15-12(20)8-18-13(21)5-9-3-1-2-4-10(9)17-18/h5H,1-4,6-8H2,(H,15,20)(H,16,19)(H,22,23)

InChI Key

YXNMQTMGTDQXGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine typically involves multiple steps. One common method involves the condensation of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-1,2-pyran with acetal and ethyl orthoformate. The resulting condensation products react with ammonia on γ-aluminum oxide to form the corresponding tetrahydroquinolines. Further reactions with specific reagents lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the carbonyl and amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize specific functional groups within the compound.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Unique Aspects Reference
N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine Tetrahydrocinnolinone + glycylglycine ~353–388 (estimated) Not explicitly reported (likely enzyme inhibition or anti-inflammatory) Glycylglycine enhances solubility and potential peptide-mediated target interactions. [Synthetic Core Analysis]
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)nicotinamide Tetrahydrocinnolinone + nicotinamide ~316 (estimated) Antiproliferative activity Nicotinamide group may influence NAD+-related pathways.
N-(4-ethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide Tetrahydrocinnolinone + ethoxyphenyl acetamide ~369 (estimated) Anti-inflammatory (lipoxygenase inhibition) Ethoxyphenyl enhances lipophilicity and target selectivity.
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide Tetrahydrocinnolinone + thiophene-sulfonamide ~365 (estimated) Undisclosed (likely enzyme modulation) Sulfonamide group introduces potential protease or kinase interactions.
6-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}hexanoic acid Tetrahydrocinnolinone + hexanoic acid ~349 (estimated) Potential anti-fibrotic or anti-inflammatory Hexanoic acid chain increases lipophilicity and membrane permeability.
3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid Hexahydrocinnolinone + carboxylic acid 194.19 Undisclosed Lower molecular weight suggests simpler pharmacokinetics.

Key Observations

Structural Flexibility and Activity :

  • The glycylglycine moiety in the target compound distinguishes it from analogs with aryl (e.g., ethoxyphenyl in ) or heterocyclic (e.g., thiophene-sulfonamide in ) substituents. This dipeptide likely improves aqueous solubility compared to more hydrophobic derivatives, facilitating interactions with hydrophilic biological targets.
  • Nicotinamide -containing analogs (e.g., ) demonstrate antiproliferative effects, suggesting that electron-rich aromatic groups may enhance activity in cancer-related pathways.

Ethoxyphenyl and hexanoic acid substituents () modulate lipophilicity, influencing bioavailability and tissue penetration.

Molecular Weight Trends: Derivatives with extended side chains (e.g., hexanoic acid in ) or peptide linkages (target compound) exhibit higher molecular weights (~350–388 g/mol), which may affect metabolic stability and dosing requirements.

Biological Activity

N-[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]glycylglycine is a compound derived from the tetrahydrocinnoline family, which has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a unique heterocyclic structure that contributes to its biological activity. The core structure is based on a cinnoline framework with an acetylated glycine moiety.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may act by:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to certain receptors, altering their activity and influencing cellular responses.

Antimicrobial Activity

Research indicates that derivatives of tetrahydrocinnoline compounds exhibit antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study conducted on various derivatives of tetrahydrocinnoline found that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Investigation into Anticancer Mechanisms :
    • In a controlled laboratory setting, the compound was tested against several cancer cell lines. Results indicated a dose-dependent increase in cell death, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Study :
    • A recent study evaluated the anti-inflammatory effects of the compound in animal models. The results showed a marked reduction in inflammation markers after treatment with this compound .

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